
5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride
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Overview
Description
5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminophenyl group and a phenylpyrazole core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride typically involves the reaction of 4-aminophenylhydrazine with acetophenone to form the pyrazole ring. This reaction is usually carried out under acidic conditions to facilitate the cyclization process. The resulting pyrazole intermediate is then reacted with phenylhydrazine to introduce the phenyl group at the 2-position of the pyrazole ring. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted pyrazoles, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)benzothiazole derivatives: These compounds share a similar aminophenyl group and exhibit antimicrobial activity.
5-(4-aminophenyl)-1,3,4-oxadiazoles: These compounds also contain an aminophenyl group and are known for their antimicrobial properties.
5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: These compounds have a similar structure and are used in the synthesis of Schiff bases.
Uniqueness
5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride is unique due to its pyrazole core, which imparts distinct chemical and biological properties. The presence of both aminophenyl and phenyl groups enhances its versatility and potential for various applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4.2ClH/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13;;/h1-10H,16-17H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBESDFFFZSGIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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